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Compound of Interest

Compound Name: 3,4-Difluoro-5-methoxyaniline

Cat. No.: B1427087

An In-depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Core Building Block for
Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-5-methoxyaniline is a highly functionalized aromatic amine that serves as a
valuable building block in the synthesis of complex molecules, particularly within the
pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring two
electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core
—provides a nuanced platform for modulating the physicochemical and pharmacological
properties of target compounds. The strategic incorporation of fluorine is a well-established
strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
[1][2] This guide provides a comprehensive overview of the molecular properties, a proposed
synthetic strategy, and the potential applications of this compound, with a focus on its utility in
drug development.

Core Molecular Profile

3,4-Difluoro-5-methoxyaniline, also known as 3,4-difluoro-5-methoxybenzenamine, is defined
by its precise arrangement of functional groups that dictate its reactivity and utility.[3] The
aniline moiety provides a primary nucleophilic site and a handle for a wide range of coupling
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reactions, while the difluoro and methoxy substituents modulate the electronic properties of the
aromatic ring.

Key Identifiers and Properties

Property Value Source
Molecular Formula C7H7F2NO [31[4]
Molecular Weight 159.13 g/mol [3114]
CAS Number 1195190-12-5 [3]
IUPAC Name 3,4-Difluoro-5-methoxyaniline

Synonym 3,4-difluoro-5- 3]

methoxybenzenamine

Chemical Structure

Caption: 2D structure of 3,4-Difluoro-5-methoxyaniline.

Physicochemical Data and Spectroscopic Profile

Understanding the physicochemical properties and expected spectroscopic signatures is critical
for researchers synthesizing or utilizing this compound. The data below are derived from
computational models and analysis of analogous structures.

Computed Physicochemical Properties
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Anticipated Spectroscopic Sighatures

While specific spectra for this exact isomer are not publicly available, its spectroscopic profile
can be predicted based on its functional groups and substitution pattern. This predictive
analysis is crucial for reaction monitoring and structural confirmation.

e 1H NMR: The spectrum would show two aromatic protons, each appearing as a complex
multiplet due to H-H and H-F couplings. A singlet for the methoxy (-OCHs) protons would
appear around 3.8-4.0 ppm, and a broad singlet for the amine (-NHz) protons would also be
present.

e 13C NMR: The spectrum would display seven distinct carbon signals. The carbons attached
to fluorine would show characteristic large one-bond C-F coupling constants (*JCF). The
carbon attached to the methoxy group would be shielded, while the carbon attached to the
amino group would also show a distinct chemical shift.

e 19F NMR: This is a key technique for fluorinated compounds. Two distinct signals would be
expected for the two non-equivalent fluorine atoms, with their coupling patterns providing
definitive information about their positions on the ring.
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» IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine
(around 3300-3500 cm~1), C-H stretching for the aromatic ring and methyl group (around
2850-3100 cm~1), C=C stretching for the aromatic ring (around 1500-1600 cm~1), and strong
C-F stretching bands (around 1100-1300 cm™1).

e Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z = 159.13,
corresponding to the molecular weight of the compound.[3][4]

Synthetic Strategy and Methodology

The synthesis of polysubstituted anilines often requires a multi-step approach. A plausible and
efficient route to 3,4-Difluoro-5-methoxyaniline would likely involve the reduction of a
corresponding nitroaromatic precursor. This is a robust and widely used transformation in
organic synthesis.

Proposed Retrosynthetic Workflow

The following diagram illustrates a logical synthetic pathway, starting from a more readily
available precursor. The key step is the late-stage introduction of the amine functionality via
reduction of a nitro group, a strategy that avoids potential complications of carrying a reactive
amine through multiple synthetic steps.
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Caption: Proposed synthetic workflow for 3,4-Difluoro-5-methoxyaniline.

Exemplary Experimental Protocol: Nitro Group
Reduction

This protocol details the final, critical step of the proposed synthesis. The choice of catalytic
hydrogenation is based on its high efficiency, clean conversion, and ease of product isolation.
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Objective: To reduce 1,2-Difluoro-3-methoxy-5-nitrobenzene to 3,4-Difluoro-5-
methoxyaniline.

Materials:

1,2-Difluoro-3-methoxy-5-nitrobenzene (1.0 eq)

Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq)

Methanol (or Ethanol/Ethyl Acetate) as solvent

Hydrogen (Hz2) gas balloon or Parr hydrogenator

Celite or diatomaceous earth

Procedure:

e Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the
nitroaromatic starting material in the chosen solvent (e.g., methanol, ~10-20 mL per gram of
substrate).

o Causality: Methanol is an excellent solvent for both the starting material and the product,
and it is inert under these hydrogenation conditions.

o Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The flask is then
sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

o Causality: Oxygen can be a poison to the palladium catalyst and can form explosive
mixtures with hydrogen. Purging is a critical safety and efficiency step.

o Hydrogenation: The reaction mixture is placed under a positive pressure of hydrogen gas
(typically via a balloon or a pressurized vessel). The mixture is stirred vigorously at room
temperature.

o Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid
catalyst, liquid solution, and gas), maximizing the reaction rate.
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e Reaction Monitoring: The progress of the reaction is monitored by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for
the disappearance of the starting material. Reactions are typically complete within 2-12
hours.

e Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a
pad of Celite to remove the palladium catalyst.

o Causality: Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst
from passing through and potentially igniting upon contact with air when dry. The filter
cake should be kept wet with solvent.

 Purification: The solvent is removed from the filtrate under reduced pressure (rotary
evaporation) to yield the crude 3,4-Difluoro-5-methoxyaniline. If necessary, the product can
be further purified by flash column chromatography on silica gel.

Applications in Drug Development

Aniline scaffolds are prevalent in pharmaceuticals, but their use can be hampered by metabolic
liabilities, as they are known "structural alerts” that can lead to the formation of reactive
metabolites.[5] The strategic placement of fluorine atoms, as seen in 3,4-Difluoro-5-
methoxyaniline, is a key approach to mitigate these issues and enhance drug-like properties.

o Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism (e.g., by
Cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug candidate.

[2]

o Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline
nitrogen, reducing its basicity. This can be crucial for optimizing solubility, cell permeability,
and off-target activity (e.g., hERG channel binding).

« Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar
interactions with protein targets, potentially increasing the binding affinity and selectivity of a
molecule.

o Versatile Synthetic Handle: The primary amine serves as a versatile point for derivatization,
enabling its incorporation into a wide array of scaffolds through amide couplings, reductive
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aminations, or Buchwald-Hartwig aminations to build compound libraries for screening.

lllustrative Drug Discovery Workflow
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Caption: Role of the building block in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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